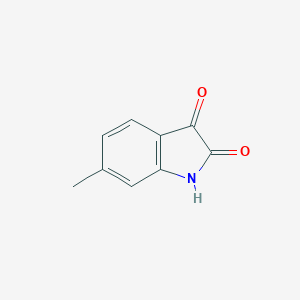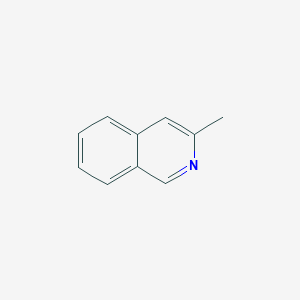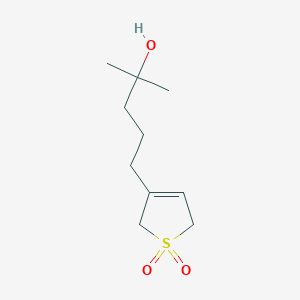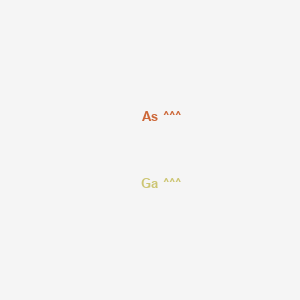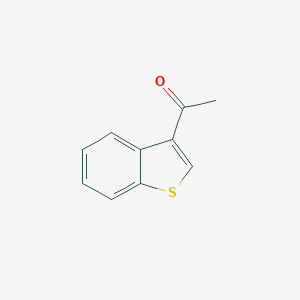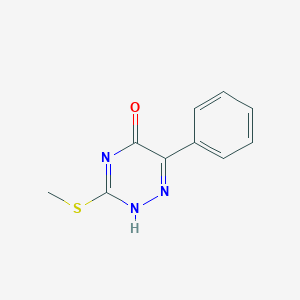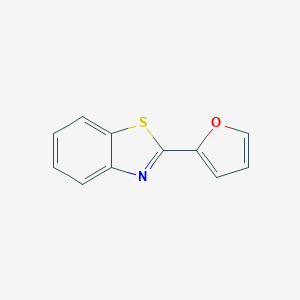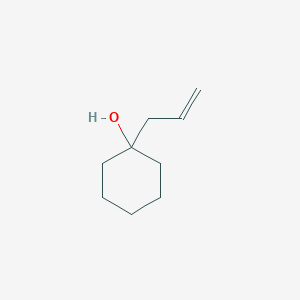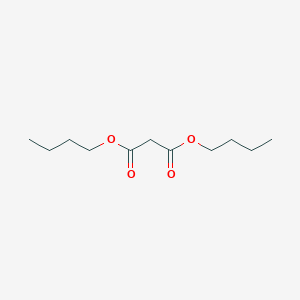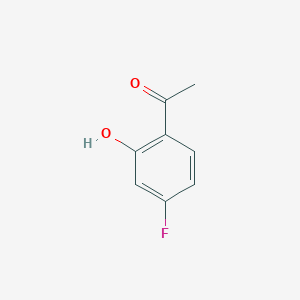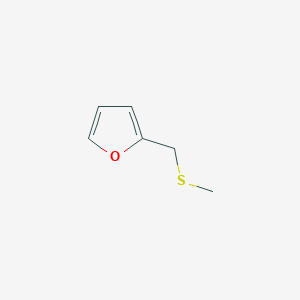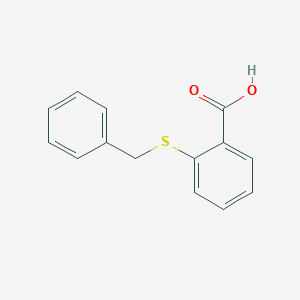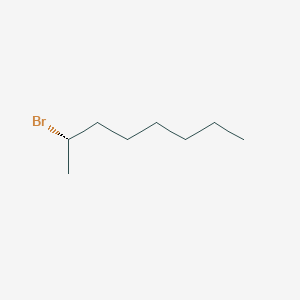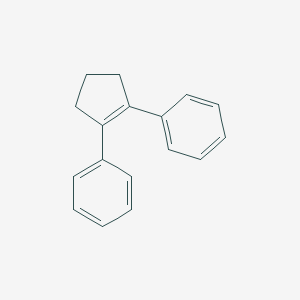
1,2-Diphenyl-1-cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPC is a cyclic organic compound that contains two phenyl rings and a cyclopentene ring. It is a colorless liquid that is soluble in organic solvents such as benzene and ether. DPC has been the subject of numerous scientific studies due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
作用机制
The mechanism of action of DPC is not fully understood, but it is believed to involve the formation of a stable diradical intermediate. This intermediate can undergo various reactions, including cyclization and hydrogenation, which can result in the formation of different products.
生化和生理效应
DPC has been shown to have various biochemical and physiological effects. In one study, DPC was found to inhibit the growth of cancer cells in vitro. Additionally, DPC has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
实验室实验的优点和局限性
One advantage of using DPC in lab experiments is its unique structure, which can lead to the formation of various products through different reaction pathways. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DPC is its instability, which can make it difficult to handle in certain experiments.
未来方向
There are numerous future directions for research on DPC. One area of interest is the development of new synthetic methods for DPC and its derivatives. Additionally, DPC's potential applications in materials science and medicinal chemistry warrant further investigation. Finally, the mechanism of action of DPC and its effects on various biological systems require further study.
In conclusion, DPC is a unique and versatile compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DPC is necessary to fully understand its potential and limitations.
合成方法
The synthesis of DPC can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. One common method involves the reaction between diphenylacetylene and cyclopentadiene in the presence of a catalyst such as nickel or palladium. This reaction results in the formation of DPC and hydrogen gas.
科学研究应用
DPC has been studied extensively for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and materials. Additionally, DPC has been investigated for its potential use as a photochromic material, which can change color in response to light.
属性
CAS 编号 |
1485-98-9 |
|---|---|
产品名称 |
1,2-Diphenyl-1-cyclopentene |
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI 键 |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



